

Detecting A20 (TNFAIP3) Protein Expression by Western Blot: Application Notes and Protocols

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Compound of Interest		
Compound Name:	A20 protein	
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Introduction

A20, also known as Tumor Necrosis Factor Alpha-Induced Protein 3 (TNFAIP3), is a crucial ubiquitin-editing enzyme that plays a central role in the negative feedback regulation of inflammatory signaling pathways.[1][2] It is a key gatekeeper in inflammation and immunity, and its dysregulation is associated with various autoimmune diseases and cancers.[1] A20 functions by terminating Nuclear Factor-kappa B (NF-kB) signaling induced by stimuli such as tumor necrosis factor (TNF) and interleukin-1 (IL-1).[1][3] The theoretical molecular weight of full-length A20 is approximately 90 kDa, though cleavage products may sometimes be observed.[4] Western blotting is a widely used and effective technique for the detection and quantification of **A20 protein** expression in cell and tissue samples.[5][6]

A20 Signaling Pathway

A20 is a primary response gene induced by pro-inflammatory stimuli that trigger NF-κB signaling.[2][7] Upon stimulation of receptors like the TNF receptor 1 (TNFR1), receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is recruited and undergoes K63-linked polyubiquitination. This modification serves as a scaffold to activate the IKK complex, which then phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate the transcription of inflammatory genes, including A20 itself.[7]

The newly synthesized **A20 protein** then acts as a negative feedback regulator. A20 has two key enzymatic activities: an N-terminal deubiquitinase (DUB) domain and a C-terminal E3 ubiquitin ligase domain.[3][8] It removes the K63-linked polyubiquitin chains from RIPK1 and



Methodological & Application

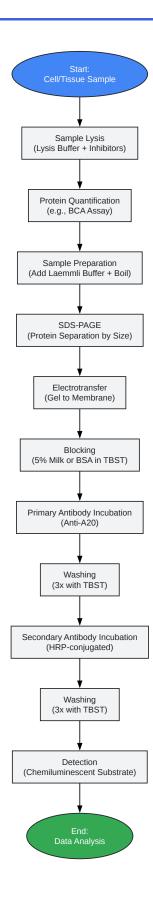
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other signaling intermediates, thereby disrupting the signaling complex.[1][7] Subsequently, its E3 ligase activity adds K48-linked polyubiquitin chains to these substrates, targeting them for proteasomal degradation.[3] This dual action effectively terminates the NF-kB signal.









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